![molecular formula C21H16ClN3S B4851326 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4851326.png)
3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound that belongs to the class of triazole derivatives. It is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole depend on the specific application. In the context of medicinal chemistry, the compound has been found to induce apoptosis in cancer cells and to inhibit the growth of various pathogenic microorganisms. It has also been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties. In addition, 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been found to possess antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is its broad spectrum of biological activity. This makes it a promising candidate for the development of new drugs and other bioactive compounds. However, the compound also has some limitations. For example, it may exhibit toxicity at high concentrations, and its solubility in water may be limited. These factors can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of focus is the investigation of the compound's potential use as a sensitizer in dye-sensitized solar cells. Additionally, further research is needed to fully understand the mechanism of action of 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole and to elucidate its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Conclusion:
In conclusion, 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential use in medicinal chemistry, as well as its potential use as a corrosion inhibitor and as a sensitizer in dye-sensitized solar cells. While the compound has shown promise, further research is needed to fully understand its mechanism of action and to elucidate its potential applications in various fields.
Scientific Research Applications
3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been found to possess anticonvulsant, antidepressant, and anxiolytic properties. In addition, 3-(benzylthio)-5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole has been investigated for its potential use as a corrosion inhibitor and as a sensitizer in dye-sensitized solar cells.
properties
IUPAC Name |
3-benzylsulfanyl-5-(3-chlorophenyl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3S/c22-18-11-7-10-17(14-18)20-23-24-21(25(20)19-12-5-2-6-13-19)26-15-16-8-3-1-4-9-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFZMKMKAMRQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-5-(3-chlorophenyl)-4-phenyl-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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